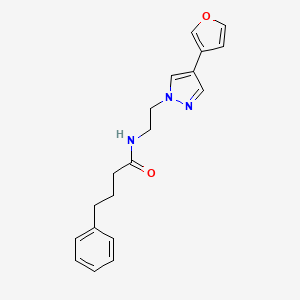

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide

Description

N-(2-(4-(Furan-3-yl)-1H-Pyrazol-1-yl)ethyl)-4-phenylbutanamide is a synthetic amide derivative featuring a butanamide backbone substituted with a 4-phenyl group and a pyrazole-furan hybrid moiety. The compound’s structure combines a lipophilic aromatic system (phenyl) with heterocyclic motifs (pyrazole and furan), which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c23-19(8-4-7-16-5-2-1-3-6-16)20-10-11-22-14-18(13-21-22)17-9-12-24-15-17/h1-3,5-6,9,12-15H,4,7-8,10-11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVWUFAAVUHAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide typically involves multi-step organic reactions. One common route includes the formation of the furan and pyrazole rings separately, followed by their coupling through an ethyl linker and subsequent attachment to the phenylbutanamide moiety. Key steps may involve:

Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

Formation of the pyrazole ring: This can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Coupling reactions: The furan and pyrazole rings can be linked using ethyl bromide in the presence of a base such as potassium carbonate.

Amide bond formation: The final step involves the reaction of the intermediate with 4-phenylbutanoyl chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazolines.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products

Oxidation: Furanones, hydroxyfurans.

Reduction: Pyrazolines, dihydropyrazoles.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structural features.

Materials Science: Its ability to form stable complexes with metals can be utilized in the development of new materials with specific properties.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Synthetic Efficiency: The target compound’s synthesis likely follows methods similar to (54% yield for pyrazole-furan derivatives via ethanol-CHCl₃ recrystallization) , but yields vary significantly among analogs (e.g., 28% for chromenone derivatives ).

Pharmacological and Physicochemical Properties

Bioactivity Trends

While pharmacological data for the target compound are absent in the evidence, analogs suggest:

- Pyrazole-Thiazole Hybrids : Exhibit antimicrobial activity, with MIC values <10 µg/mL against S. aureus .

- Chromenone-Pyrazolo-Pyrimidines: Demonstrated kinase inhibition (e.g., FLT3) with IC₅₀ values in the nanomolar range .

- Furan Derivatives : Furan moieties often contribute to anti-inflammatory activity by modulating COX-2 or cytokine pathways .

Physicochemical Comparison

Molecular and Crystallographic Insights

- Crystal Packing : Pyrazole-containing analogs (e.g., N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine) exhibit planar aromatic systems stabilized by hydrogen bonding and π-stacking, as seen in crystallographic data .

- Steric Effects : The bulky 4-phenylbutanamide group in the target compound may hinder rotational freedom compared to smaller substituents like methyl or ethyl .

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, which include a furan ring, a pyrazole ring, and an amide group. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Overview

The molecular formula for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide is C18H20N4O, indicating a substantial molecular weight and complexity. The presence of multiple functional groups contributes to its diverse biological properties.

The biological activity of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's amide group enhances its binding affinity, while the furan and pyrazole rings facilitate interactions through hydrophobic and hydrogen bonding mechanisms.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide exhibit significant antimicrobial properties. For instance, derivatives containing furan and pyrazole moieties have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities .

Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory properties. Compounds with furan and pyrazole rings have been investigated for their ability to inhibit inflammatory pathways, making N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide a candidate for further research in treating inflammatory diseases .

Anticancer Potential

Studies have highlighted the role of pyrazole derivatives in cancer therapy. The interaction with specific receptors involved in cancer progression suggests that N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide could be explored for its anticancer properties. Research into similar compounds has shown that they can modulate pathways associated with tumor growth and metastasis.

Synthesis and Evaluation

A study focusing on the synthesis of related compounds demonstrated that modifications to the furan and pyrazole rings significantly affected biological activity. The synthesized derivatives were evaluated for their herbicidal and antifungal activities, providing insights into the structure–activity relationship (SAR) that could be applicable to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide.

| Compound | Activity Type | Observed Effects |

|---|---|---|

| Compound A | Antimicrobial | Effective against E. coli |

| Compound B | Anti-inflammatory | Reduced TNF-alpha levels |

| Compound C | Anticancer | Inhibited cell proliferation in vitro |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide. Preliminary data suggest favorable bioavailability and metabolic stability, which are crucial for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.